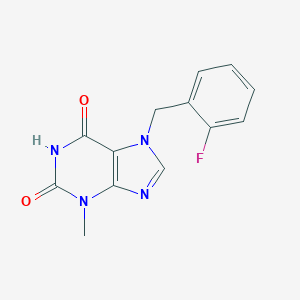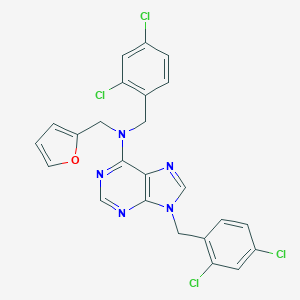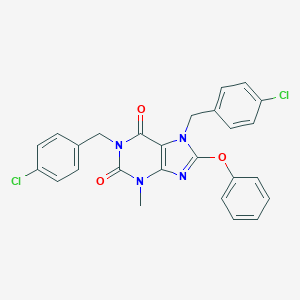![molecular formula C25H21ClN2O4 B295515 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B295515.png)
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione, also known as CP-31398, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic properties. CP-31398 is a potent p53 stabilizer that has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Mecanismo De Acción
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione works by stabilizing the p53 protein, which is often mutated or inactivated in cancer cells. Stabilization of p53 leads to the activation of downstream pathways that induce apoptosis and inhibit tumor growth. This compound also inhibits the interaction between p53 and MDM2, which is a negative regulator of p53. This leads to the accumulation of p53 and its activation, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, this compound has been found to sensitize cancer cells to chemotherapy by inhibiting the DNA repair pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is its ability to selectively induce apoptosis in cancer cells while sparing normal cells. This makes it a potential candidate for cancer therapy with minimal side effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound.
Direcciones Futuras
There are several future directions for the research and development of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione. One potential direction is the development of more soluble analogs of this compound that can be administered more easily in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound. Another potential direction is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases, should also be explored.
Métodos De Síntesis
The synthesis of 4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves the condensation of 4-chloro-3-methylphenol with 2-bromoethanol to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with 2-formylbenzoic acid to form 2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde. The final step involves the reaction of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde with 1-phenylpyrazolidine-3,5-dione to form this compound.
Aplicaciones Científicas De Investigación
4-{2-[2-(4-Chloro-3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to stabilize the p53 protein, which is a tumor suppressor that plays a crucial role in preventing the development of cancer. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in several types of cancer, including breast, lung, and colon cancer. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Propiedades
Fórmula molecular |
C25H21ClN2O4 |
|---|---|
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
(4E)-4-[[2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c1-17-15-20(11-12-22(17)26)31-13-14-32-23-10-6-5-7-18(23)16-21-24(29)27-28(25(21)30)19-8-3-2-4-9-19/h2-12,15-16H,13-14H2,1H3,(H,27,29)/b21-16+ |
Clave InChI |
IVMZREFWEZFQFU-LTGZKZEYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)Cl |
SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-bromobenzyl)-1,3-dimethyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295432.png)
![7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione](/img/structure/B295434.png)
![7-benzyl-1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295439.png)


![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)

![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)


![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
